Cas no 897478-04-5 (3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one)

3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanone, 3-[(4-fluorophenyl)sulfonyl]-1-[4-(4-methoxy-2-benzothiazolyl)-1-piperazinyl]-
- 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one
-
- Inchi: 1S/C21H22FN3O4S2/c1-29-17-3-2-4-18-20(17)23-21(30-18)25-12-10-24(11-13-25)19(26)9-14-31(27,28)16-7-5-15(22)6-8-16/h2-8H,9-14H2,1H3
- InChI Key: LFFPRLZXHLNLCQ-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=NC3=C(OC)C=CC=C3S2)CC1)(=O)CCS(C1=CC=C(F)C=C1)(=O)=O
3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2609-1607-2μmol |
3-(4-fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
897478-04-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2609-1607-40mg |
3-(4-fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
897478-04-5 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2609-1607-10μmol |
3-(4-fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
897478-04-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2609-1607-1mg |
3-(4-fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
897478-04-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2609-1607-50mg |
3-(4-fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
897478-04-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2609-1607-75mg |
3-(4-fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
897478-04-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2609-1607-20μmol |
3-(4-fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
897478-04-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2609-1607-5mg |
3-(4-fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
897478-04-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2609-1607-5μmol |
3-(4-fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
897478-04-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2609-1607-10mg |
3-(4-fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
897478-04-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one Related Literature
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
Additional information on 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one
Research Briefing on 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one (CAS: 897478-04-5)
In recent years, the compound 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one (CAS: 897478-04-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. This briefing aims to provide an overview of the latest research developments related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one involves a multi-step process that has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound and confirm its structural integrity. The presence of the fluorobenzenesulfonyl and methoxybenzothiazolyl groups is critical for its biological activity, as these moieties interact with specific protein targets.
Recent studies have elucidated the mechanism of action of this compound, revealing its role as a potent inhibitor of certain kinase enzymes involved in inflammatory and oncogenic pathways. In vitro and in vivo experiments have demonstrated its efficacy in reducing cell proliferation and inducing apoptosis in cancer cell lines. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammatory diseases, showing significant reduction in cytokine production and inflammatory markers.
One of the most notable findings is the compound's selectivity towards its target proteins, which minimizes off-target effects and enhances its therapeutic potential. This selectivity is attributed to the precise molecular interactions facilitated by its unique chemical structure. Researchers have also investigated its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to assess its suitability for clinical development.
Despite these promising results, challenges remain in the development of 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further optimization and formulation studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and advance the compound towards preclinical and clinical trials.
In conclusion, 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one represents a promising candidate for the treatment of various diseases, particularly cancer and inflammatory conditions. Its unique chemical structure and selective mechanism of action provide a strong foundation for future research and development. Continued investigation into its therapeutic potential and optimization of its pharmacological properties will be crucial for its successful translation into clinical applications.
897478-04-5 (3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one) Related Products
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)



